

An In-depth Technical Guide to TAMRA-PEG4-NHS Fluorescent Dye

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Compound of Interest

Compound Name: *Tamra-peg4-nhs*

Cat. No.: *B12367344*

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For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for the success of a wide range of biological assays. Tetramethylrhodamine (TAMRA) is a well-established, bright, and photostable orange-red fluorophore. The **TAMRA-PEG4-NHS** ester variant incorporates a polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, offering enhanced solubility and a means for covalent attachment to biomolecules. This guide provides a comprehensive overview of the properties and applications of **TAMRA-PEG4-NHS**.

Core Properties and Specifications

TAMRA-PEG4-NHS is a versatile fluorescent dye derivative designed for the stable labeling of primary amines in proteins, amine-modified oligonucleotides, and other molecules.^{[1][2][3]} The inclusion of a four-unit PEG spacer enhances the water solubility of the dye and the resulting conjugate, potentially reducing aggregation and non-specific binding.

Chemical and Physical Properties

The fundamental characteristics of **TAMRA-PEG4-NHS** are summarized in the table below. Proper storage is crucial to maintain the reactivity of the NHS ester; the compound should be stored at -20°C, protected from light and moisture.^[1] For short-term storage, 0-4°C is acceptable.^[1] The dye is soluble in common organic solvents such as DMSO and DMF, as well as in water.

Property	Value
Chemical Formula	C ₄₀ H ₄₆ N ₄ O ₁₂
Molecular Weight	774.82 g/mol
CAS Number	2171068-83-8
Appearance	Solid powder
Solubility	DMSO, DMF, DCM, Water
Storage	Long-term: -20°C; Short-term: 0-4°C. Protect from light.

Spectroscopic Properties

The fluorescence of TAMRA is characterized by its bright orange-red emission. The key spectroscopic parameters are detailed below. It is important to note that while the core fluorophore's properties are consistent, minor variations in excitation and emission maxima can occur depending on the solvent and conjugation state.

Parameter	Value
Excitation Maximum (λ_{ex})	~553 nm
Emission Maximum (λ_{em})	~575 nm
Molar Extinction Coefficient (ϵ)	~80,000 M ⁻¹ cm ⁻¹ at 553 nm
Quantum Yield (Φ)	~0.1 (for 5-TAMRA NHS ester)
Recommended Laser Line	532 nm

Bioconjugation Chemistry

The utility of **TAMRA-PEG4-NHS** as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction forms a stable and covalent amide bond.

NHS Ester-Amine Reaction Mechanism

The NHS ester reacts with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The N-hydroxysuccinimide is released as a byproduct.

Caption: NHS ester reaction with a primary amine.

Experimental Protocols

The following are generalized protocols for labeling proteins/antibodies and amine-modified oligonucleotides with **TAMRA-PEG4-NHS**. Optimization may be required for specific applications.

Protein and Antibody Labeling

This protocol outlines the steps for conjugating **TAMRA-PEG4-NHS** to proteins or antibodies.

Materials:

- Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **TAMRA-PEG4-NHS**
- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange. The protein concentration should be between 2-10 mg/mL for efficient labeling.

- Prepare Dye Stock Solution: Immediately before use, dissolve **TAMRA-PEG4-NHS** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.
 - Slowly add the dissolved **TAMRA-PEG4-NHS** to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
- Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein conjugate.

Oligonucleotide Labeling

This protocol is for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide
- **TAMRA-PEG4-NHS**
- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.0, or 0.1 M sodium tetraborate, pH 8.5
- Desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation reagents

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.
- Prepare Dye Stock Solution: Dissolve **TAMRA-PEG4-NHS** in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add a 5-10 fold molar excess of the **TAMRA-PEG4-NHS** solution to the oligonucleotide solution.
 - Agitate the mixture and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
 - Size Exclusion Chromatography: Separate the labeled oligonucleotide from excess dye and salts using a desalting column.
 - Ethanol Precipitation: Alternatively, add one-tenth volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate. It can be determined spectrophotometrically.

Procedure:

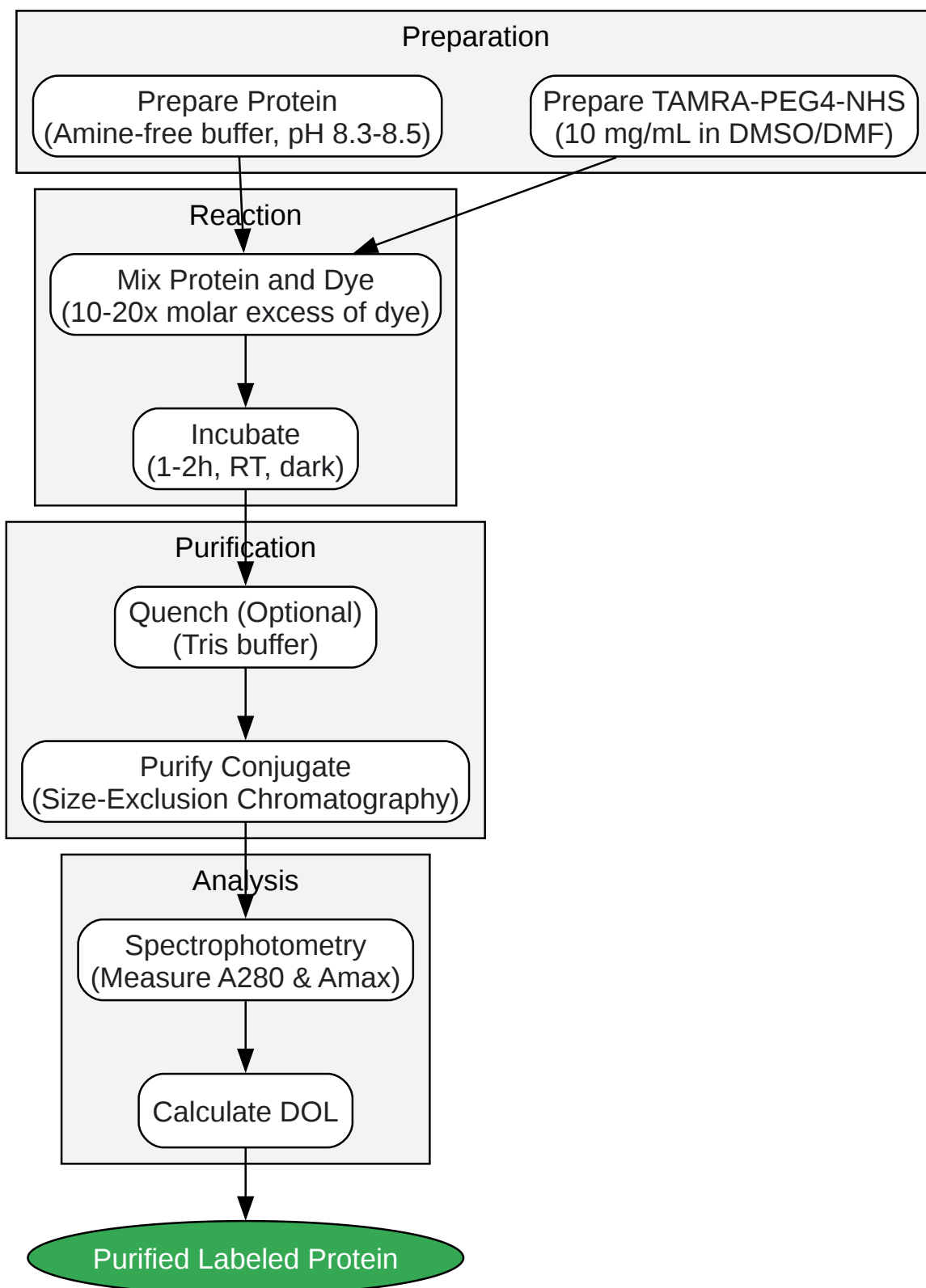
- Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of TAMRA (~553 nm, A_{max}).
- Calculate Concentrations:
 - Correction Factor (CF): The dye also absorbs at 280 nm. The correction factor for TAMRA is approximately 0.3.
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$

- Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for a typical IgG).
- Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
- Where ϵ_{dye} is the molar extinction coefficient of **TAMRA-PEG4-NHS** ($\sim 80,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

For antibodies, a DOL between 2 and 10 is often ideal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for protein labeling with **TAMRA-PEG4-NHS**, from preparation to characterization.



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Caption: Workflow for protein labeling and analysis.

Applications

TAMRA-labeled biomolecules are employed in a variety of fluorescence-based applications due to the dye's brightness and photostability. These include:

- Fluorescence Microscopy: Imaging the localization of labeled proteins or oligonucleotides within cells.
- Flow Cytometry: Identifying and sorting cells based on the presence of a labeled antibody on the cell surface.
- Immunocytochemistry: Detecting specific antigens in fixed cells.
- FRET (Förster Resonance Energy Transfer) Assays: TAMRA can serve as an acceptor for fluorophores like FAM (fluorescein).
- Fluorescence-based Immunoassays: Quantifying antigens or antibodies in a sample.

By providing a balance of excellent spectroscopic properties, enhanced solubility through PEGylation, and efficient amine-reactive chemistry, **TAMRA-PEG4-NHS** is a valuable tool for researchers in the life sciences and drug development.

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References

- 1. youdobio.com [youdobio.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
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